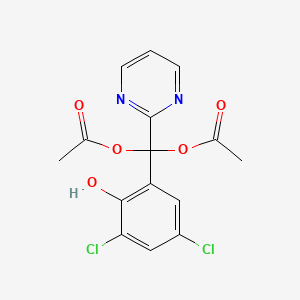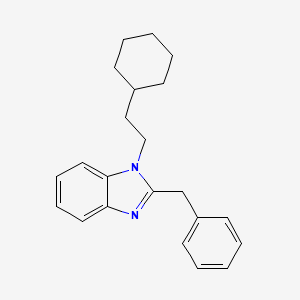![molecular formula C26H27N3O9 B11474763 ethyl 5-{[6-(2-amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-4,7-dimethoxy-1,3-benzodioxol-5-yl]methyl}-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B11474763.png)
ethyl 5-{[6-(2-amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-4,7-dimethoxy-1,3-benzodioxol-5-yl]methyl}-4,5-dihydro-1,2-oxazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 5-{[6-(2-AMINO-3-CYANO-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-4-YL)-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL]METHYL}-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as amino, cyano, oxo, and methoxy groups
Preparation Methods
The synthesis of ETHYL 5-{[6-(2-AMINO-3-CYANO-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-4-YL)-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL]METHYL}-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the chromen ring system, followed by the introduction of the amino and cyano groups. The final steps involve the formation of the oxazole ring and the esterification to introduce the ethyl carboxylate group. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as the use of specific catalysts and solvents.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ETHYL 5-{[6-(2-AMINO-3-CYANO-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-4-YL)-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL]METHYL}-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form various interactions, including hydrogen bonding and hydrophobic interactions, with its targets. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.
Comparison with Similar Compounds
Similar compounds include other chromen derivatives and oxazole-containing molecules. Compared to these compounds, ETHYL 5-{[6-(2-AMINO-3-CYANO-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-4-YL)-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL]METHYL}-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE is unique due to its specific combination of functional groups and its potential for diverse applications. Similar compounds include:
- Chromen derivatives with different substituents.
- Oxazole-containing molecules with varying side chains.
This detailed article provides a comprehensive overview of ETHYL 5-{[6-(2-AMINO-3-CYANO-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-4-YL)-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL]METHYL}-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C26H27N3O9 |
|---|---|
Molecular Weight |
525.5 g/mol |
IUPAC Name |
ethyl 5-[[6-(2-amino-3-cyano-5-oxo-4,6,7,8-tetrahydrochromen-4-yl)-4,7-dimethoxy-1,3-benzodioxol-5-yl]methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C26H27N3O9/c1-4-34-26(31)15-9-12(38-29-15)8-13-19(22(33-3)24-23(21(13)32-2)35-11-36-24)18-14(10-27)25(28)37-17-7-5-6-16(30)20(17)18/h12,18H,4-9,11,28H2,1-3H3 |
InChI Key |
ZISNCBCDDYKLGW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(C1)CC2=C(C(=C3C(=C2OC)OCO3)OC)C4C(=C(OC5=C4C(=O)CCC5)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-(5-methoxy-1H-indol-2-yl)ethyl]-4-(2-methoxyphenyl)-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11474689.png)
![N-[1-(Adamantan-1-YL)propyl]-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide](/img/structure/B11474693.png)
![1-benzyl-6-(butan-2-yl)-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11474698.png)

![7-(3,4,5-trimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11474711.png)
![Ethyl 4-(4-hydroxyphenyl)-1-(3-methoxypropyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11474716.png)
![1-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxyphenyl}-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B11474730.png)
![N-{1,1,1,3,3,3-hexafluoro-2-[(4-methoxyphenyl)amino]propan-2-yl}-2-methylpropanamide](/img/structure/B11474740.png)
![3-[(3,4-Dimethoxyphenyl)carbonyl]cyclopropane-1,1,2,2-tetracarbonitrile](/img/structure/B11474741.png)
![13-(furan-2-yl)-8-(4-methoxyphenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione](/img/structure/B11474749.png)

![[(6-Chloro-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidyne]azane oxide](/img/structure/B11474758.png)
![1-(6-chloropyridazin-3-yl)-4-{2-[(2-fluorobenzyl)oxy]phenyl}-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11474770.png)
![5-amino-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B11474782.png)
